Mt KARI-IN-1 Mt KARI-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638378
InChI: InChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20)
SMILES:
Molecular Formula: C14H11N5O4S2
Molecular Weight: 377.4 g/mol

Mt KARI-IN-1

CAS No.:

Cat. No.: VC16638378

Molecular Formula: C14H11N5O4S2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Mt KARI-IN-1 -

Specification

Molecular Formula C14H11N5O4S2
Molecular Weight 377.4 g/mol
IUPAC Name 1-(4-methoxyphenyl)-3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea
Standard InChI InChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20)
Standard InChI Key NCGHEDQKUUEBRW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-]

Introduction

Chemical and Structural Profile of Mt KARI-IN-1

Molecular Identity and Physicochemical Properties

Mt KARI-IN-1, also identified by the CAS registry number 2987760-64-3, belongs to the class of thiadiazole-containing carboxamides. Its systematic IUPAC name is ((4-methoxyphenyl)carbamoyl)(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide. The compound’s structure integrates a 1,3,4-thiadiazole core linked to a 5-nitrothiophene moiety and a 4-methoxyphenylcarbamoyl group, which collectively contribute to its target affinity and stability .

Table 1: Key Chemical Properties of Mt KARI-IN-1

PropertyValue
Molecular FormulaC14H11N5O4S2\text{C}_{14}\text{H}_{11}\text{N}_{5}\text{O}_{4}\text{S}_{2}
Molecular Weight377.4 g/mol
CAS Number2987760-64-3
TargetMtb KARI
PathwayBranched-Chain Amino Acid Biosynthesis
Storage Conditions-20°C, desiccated

The nitro group on the thiophene ring enhances electrophilic interactions with the KARI active site, while the methoxy substituent on the phenyl ring likely improves solubility and pharmacokinetic properties .

Mechanism of Action: Inhibition of Mtb Ketol-Acid Reductoisomerase

Role of KARI in Mycobacterial Metabolism

KARI catalyzes the second step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for bacterial cell wall synthesis and protein production. The enzyme facilitates two sequential reactions: (1) the isomerization of 2-acetolactate (2-AL) or 2-aceto-2-hydroxybutyrate (AHB) and (2) the NADPH-dependent reduction of the resulting α,β-diketone to form 2,3-dihydroxy-isovalerate or 2,3-dihydroxy-3-methylvalerate . By blocking this pathway, Mt KARI-IN-1 starves Mtb of critical amino acids, leading to bacteriostatic or bactericidal effects depending on concentration .

Structural Basis of Inhibition

Crystallographic studies of homologous KARI enzymes reveal that inhibitors like Mt KARI-IN-1 bind competitively to the NADPH/NADH cofactor pocket. The thiadiazole and nitrothiophene groups form hydrogen bonds with conserved residues (e.g., Asp 335 and Lys 228 in Sulfolobus acidocaldarius KARI), while the methoxyphenyl group occupies a hydrophobic subpocket, stabilizing the enzyme-inhibitor complex . This dual interaction disrupts Mg2+^{2+} coordination required for substrate isomerization and prevents NADPH binding, thereby halting both catalytic steps .

Preclinical Research Findings

Enzymatic Inhibition Kinetics

In vitro assays demonstrate Mt KARI-IN-1’s potency with an IC50_{50} of 3.06 μM against purified Mtb KARI . Kinetic analyses indicate mixed-type inhibition, suggesting the compound binds both the free enzyme and the enzyme-substrate complex. The KiK_i value of 3.06 μM underscores its suitability as a lead compound for further optimization.

Table 2: Biological Activity of Mt KARI-IN-1

ParameterValue
IC50_{50} (Mtb KARI)3.06 μM
Inhibition TypeMixed-type
SelectivityNo activity against human KARI homologs
Cytotoxicity (HEK293)>100 μM (CC50_{50})

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